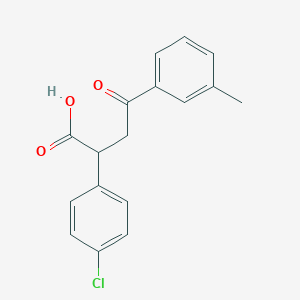

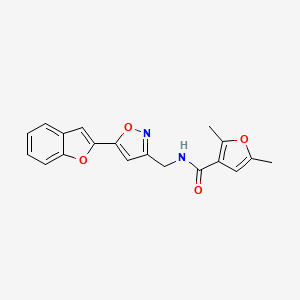

![molecular formula C13H21NO5 B2918993 7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 1341037-51-1](/img/structure/B2918993.png)

7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It’s also known as 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic core with a tert-butoxy carbonyl group and a carboxylic acid group . The exact structure would require more detailed analysis.Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.30954 . Other physical and chemical properties such as melting point, boiling point, and density would require more detailed analysis.Aplicaciones Científicas De Investigación

Synthesis of Constrained Peptidomimetics

An efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, was reported. These compounds are crucial for structure-activity studies in peptide-based drug discovery. The synthesis involved cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone. Michael addition then leads to the desired bicyclic structure, suitable for solid-phase synthesis applications (Mandal et al., 2005).

Acid-Catalyzed Rearrangement for Synthesis of Amines

An acid-catalyzed rearrangement of aziridines derived from 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals led to protected amines, useful for synthesizing aminosugar derivatives. This methodology provided a highly stereoselective route to synthesize 3-amino-3-deoxy-D-altrose and derivatives, showcasing the versatility of bicyclic compounds in synthetic organic chemistry (Nativi et al., 1989).

Molecular Structures and Conformations

The molecular structures and conformations of three 3-azabicyclononanes were studied, revealing that these compounds typically adopt a chair-chair conformation with equatorial orientation of phenyl rings, which is significant for understanding their chemical behavior and potential applications in medicinal chemistry (Kumaran et al., 1999).

Steric Structure and NMR Spectroscopy

A study using 1H NMR spectroscopy demonstrated that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives maintain a double chair conformation in solution, which is crucial for understanding their reactivity and potential as scaffolds in drug design (Klepikova et al., 2003).

Constrained Dipeptide Isosteres

Bicycles derived from tartaric acid and α-amino acids were introduced as a new class of conformationally constrained dipeptide isosteres. These compounds, named BTAa, were synthesized using a strategy that involved transforming amino acids into N-benzylamino alcohols and condensing them with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This work highlighted the potential of these bicyclic compounds in peptidomimetic design (Guarna et al., 1999).

Propiedades

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-9(5-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWXODJRSXSVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2COCC(C1)C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

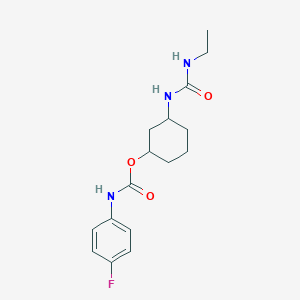

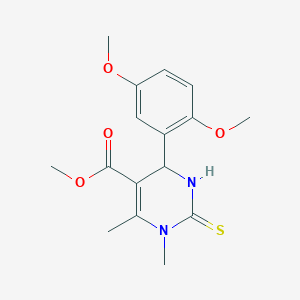

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

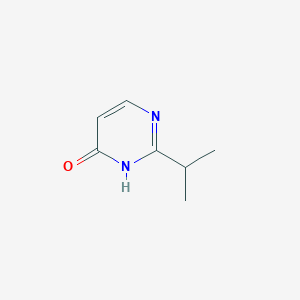

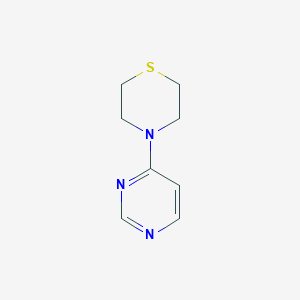

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

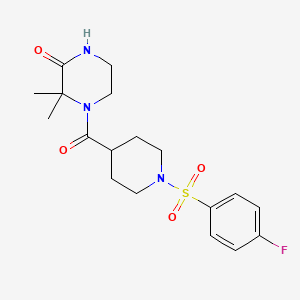

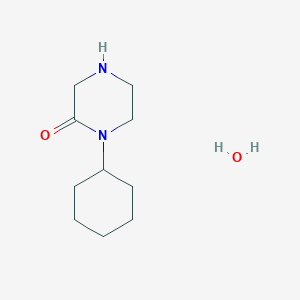

![N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)